Orthotellurate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

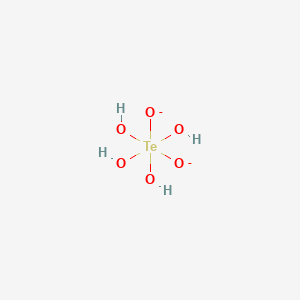

Orthotellurate(2-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(1-). It is a conjugate acid of an orthotellurate(3-).

Aplicaciones Científicas De Investigación

Structural Applications in Perovskites Orthotellurates (VI) like Sr3TeO6 and Ba3TeO6 have been synthesized and characterized for their unique structures, which can be described as a pseudo-cubic close-packing of [TeO6]6– octahedra with M2+ atoms located in the tetrahedral and octahedral voids. These compounds are significant for their superstructures and crystallographic properties (Stöger, Weil, & Zobetz, 2010).

Electrolytic Deposition and Polarization Studies Orthotelluric acid H6TeO6 has been found effective as a Te(VI) additive in the preparation of stable manganese electrolyte, influencing cathode polarization in manganese electrolyte. This research is significant for its implications in electrolytic deposition and material coating technologies (Galvanauskaitė, Griškonis, & Sulcius, 2016).

Synthesis and Characterization of A3TeO6 Oxides Research on A3TeO6 (A—Mn, Co, Ni) oxides, including their synthesis and investigation of structural and phase transitions, offers insights into the applications of orthotellurate compounds in ceramics and materials science (Golubko et al., 2010).

Thin Film Structural Properties The structural properties of TeO2-ZnO and TeO2-ZnO-Au thin films sputtered under different oxygen concentrations were investigated, showing significant implications for the use of orthotellurate anions in thin film technologies (Bontempo, dos Santos Filho, & Kassab, 2020).

Antioxidant Characteristics in Organic Chemistry The introduction of an octyltelluro group ortho to the phenolic moiety in certain compounds was found to significantly improve antioxidant characteristics, highlighting the potential of organotellurium compounds in biochemical applications (Johansson et al., 2010).

Polytypism in Mcalpineite Study of natural and synthetic forms of tricopper orthotellurate, CuII3TeVIO6, reveals significant insights into the polytypism of these compounds, with implications for mineralogy and crystallography (Missen et al., 2022).

Stability of Hypervalent Tellurium Compounds The stability of hypervalent tellurium compounds in aqueous solutions was investigated, indicating the potential of these compounds in biological studies due to their resistance to hydrolysis (Princival et al., 2017).

Formation of Organotellurium Heterocycles The reductive cyclization of arenetellurols and derivatives of α,β-unsaturated carboxylic acids led to the formation of novel organotellurium heterocycles, offering new avenues in organic chemistry and drug design (Patel et al., 2021).

Biological Activities of Tellurium Compounds Despite being considered a non-essential trace element, the biological effects of elemental tellurium and its derivatives have been studied, revealing interesting applications in microbiology and immunology (Cunha, Gouvea, & Juliano, 2009).

Proton Transport in Orthoperiodic and Orthotelluric Acids Modeling studies on orthoperiodic and orthotelluric acids and their salts suggest applications in understanding proton transport mechanisms, relevant in electrochemistry and material sciences (Zyubina et al., 2003).

Propiedades

Nombre del producto |

Orthotellurate(2-) |

|---|---|

Fórmula molecular |

H4O6Te-2 |

Peso molecular |

227.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-2 |

Clave InChI |

FXADMRZICBQPQY-UHFFFAOYSA-L |

SMILES canónico |

O[Te](O)(O)(O)([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

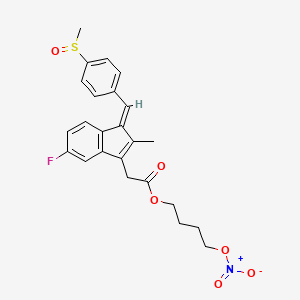

![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)

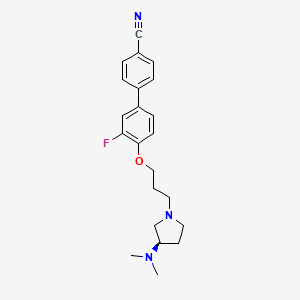

![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)

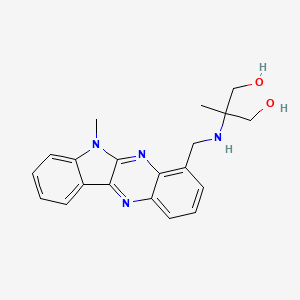

![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)

![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)

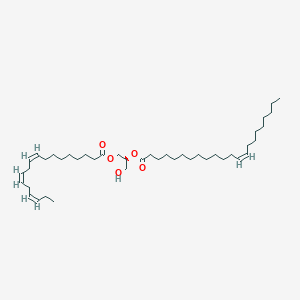

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)